GNE-0439

Description

BenchChem offers high-quality GNE-0439 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNE-0439 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

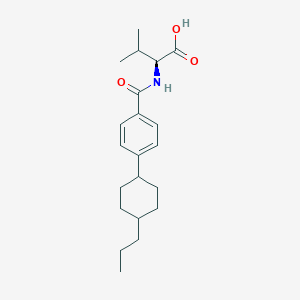

IUPAC Name |

(2S)-3-methyl-2-[[4-(4-propylcyclohexyl)benzoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-4-5-15-6-8-16(9-7-15)17-10-12-18(13-11-17)20(23)22-19(14(2)3)21(24)25/h10-16,19H,4-9H2,1-3H3,(H,22,23)(H,24,25)/t15?,16?,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMKUWKJBZSEJH-RJYAGPCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N[C@@H](C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7. A detailed analysis of its interaction with the fourth voltage-sensing domain (VSD4) is presented, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Executive Summary

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical mediators of pain signaling.[1][2] Their role in various pain disorders has made them a prime target for the development of novel analgesics.[1] GNE-0439 has emerged as a potent and selective inhibitor of Nav1.7, demonstrating a unique mechanism of action by targeting the VSD4.[3][4][5][6][7] This guide elucidates the molecular details of this interaction, providing valuable insights for researchers in the field of pain therapeutics and ion channel modulation.

GNE-0439: A Selective Nav1.7 Inhibitor

GNE-0439 is a novel small molecule that exhibits significant selectivity for Nav1.7 over other sodium channel isoforms, such as the cardiac channel Nav1.5.[3][4][5][6][7] Its discovery was facilitated by a mechanism-specific assay designed to identify VSD4 modulators.[3][4] Structurally, GNE-0439 is distinct from other known VSD4 binders like arylsulfonamides (e.g., GX-936) and acylsulfonamides.[3] A key feature of GNE-0439 is the presence of a carboxylic acid group, which plays a crucial role in its binding to Nav1.7.[3][5]

The Binding Site of GNE-0439 on Nav1.7 VSD4

Experimental evidence strongly indicates that GNE-0439 binds to an extracellularly accessible site on the VSD4 of Nav1.7.[3][8] This domain is a region of high sequence divergence among Nav channel subtypes, providing a basis for the observed selectivity of GNE-0439.[3]

Key Interacting Residue: Arginine 1608 (R1608)

Mutagenesis studies have identified Arginine 1608 (R1608), the fourth charged arginine residue in the S4 segment of VSD4, as a critical component of the GNE-0439 binding site.[3][4] The mutation of this residue to alanine (R1608A) dramatically reduces the inhibitory potency of GNE-0439, confirming its importance in the drug-channel interaction.[3][4][9] It is predicted that the carboxylic acid group of GNE-0439 forms a favorable electrostatic interaction with the positively charged side chain of R1608.[3] This interaction is analogous to that observed between the acidic arylsulfonamide GX-936 and R1608 in a co-crystal structure of a Nav1.7 chimeric channel.[3]

Insensitivity to Pore Mutations

To further delineate the binding site, the effect of mutations in the channel pore has been investigated. GNE-0439's inhibitory activity is unaffected by the N1742K mutation, a residue located in the pore region.[3][4] This finding provides strong evidence that GNE-0439 binds outside of the channel pore, consistent with its interaction with VSD4.[3][5]

Quantitative Analysis of GNE-0439 Inhibition

The inhibitory activity of GNE-0439 has been quantified using electrophysiological and membrane potential assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of GNE-0439 on Wild-Type Nav Channels

| Channel | IC50 (µM) | 95% Confidence Interval (µM) |

| Nav1.7 | 0.34 | 0.29 - 0.73 |

| Nav1.5 | 38.3 | 21.43 - 70.92 |

Data from electrophysiology experiments.[3][4]

Table 2: Effect of Nav1.7 Mutations on GNE-0439 Potency

| Mutant Channel | IC50 (µM) | Percent Inhibition at 66 µM |

| N1742K (Pore Mutant) | 0.37 | Not Reported |

| R1608A (VSD4 Mutant) | >50 | 41.0 ± 12.8% |

Data for N1742K from membrane potential assays. Data for R1608A from electrophysiology experiments.[3][4][9]

Experimental Protocols

The characterization of GNE-0439's binding and inhibitory activity involved several key experimental techniques.

High-Throughput Electrophysiology (SyncroPatch 768)

-

Objective: To determine the concentration-response relationship and IC50 values of GNE-0439 on wild-type and mutant Nav channels.

-

Methodology:

-

HEK-293 cells stably expressing the Nav channel of interest were used.

-

Whole-cell patch-clamp recordings were performed using the SyncroPatch 768 automated electrophysiology platform.

-

Cells were clamped at a holding potential of -120 mV.

-

Nav currents were elicited by a depolarization step to 0 mV.

-

A range of GNE-0439 concentrations were applied to the cells.

-

The peak inward current was measured at each concentration, and the data were fitted to a Hill equation to determine the IC50 value.

-

Membrane Potential Assay

-

Objective: To screen for Nav1.7 inhibitors and to assess the activity of GNE-0439 on mutant channels in a high-throughput format.

-

Methodology:

-

HEK-293 cells expressing the Nav channel of interest were plated in 384-well plates.

-

Cells were loaded with a voltage-sensitive fluorescent dye.

-

A baseline fluorescence reading was taken.

-

GNE-0439 or control compounds were added to the wells.

-

The channel was activated using a VSD4-specific activator, 1KαPMTX, for the N1742K-based assay, or veratridine for the wild-type assay.

-

The change in fluorescence, corresponding to the change in membrane potential, was measured.

-

Inhibition was calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the control.

-

Site-Directed Mutagenesis

-

Objective: To create Nav1.7 channels with specific amino acid substitutions to identify key residues involved in GNE-0439 binding.

-

Methodology:

-

The cDNA encoding the human Nav1.7 channel was used as a template.

-

Overlapping oligonucleotide primers containing the desired mutation (e.g., R1608A) were designed.

-

Polymerase Chain Reaction (PCR) was used to amplify the plasmid containing the mutated cDNA.

-

The parental, non-mutated template DNA was digested using DpnI.

-

The mutated plasmid was transformed into competent E. coli for amplification.

-

The sequence of the mutated channel was confirmed by DNA sequencing.

-

Visualizations

GNE-0439 Mechanism of Action on Nav1.7

References

- 1. drpress.org [drpress.org]

- 2. burningfeet.org [burningfeet.org]

- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. GNE-0439 - Immunomart [immunomart.org]

- 8. Visualising inhibition of the Nav1.7 pain channel [esrf.fr]

- 9. GNE-0439 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]

Discovery and development of GNE-0439

An In-Depth Technical Guide to the Discovery and Development of GNE-0439

GNE-0439 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the potential treatment of Parkinson's disease. This document provides a comprehensive overview of the discovery, development, and characterization of GNE-0439, with a focus on its biochemical and cellular activity, pharmacokinetic properties, and the experimental methodologies used for its evaluation.

Discovery and Optimization

GNE-0439 was developed by Genentech as part of a program to identify potent and selective LRRK2 inhibitors. The discovery process likely involved high-throughput screening to identify initial hits, followed by structure-activity relationship (SAR) studies to optimize for potency, selectivity, and drug-like properties. A key aspect of the optimization was to develop inhibitors that could cross the blood-brain barrier to engage with their target in the central nervous system.

Quantitative Data

The following tables summarize the key quantitative data for GNE-0439 and related compounds.

Table 1: Biochemical Potency and Selectivity of GNE-0439

| Target | Assay Format | IC50 (nM) | Notes |

| LRRK2 (WT) | TR-FRET | 11 | Potent inhibition of wild-type LRRK2. |

| LRRK2 (G2019S) | TR-FRET | 7 | Similar potency against the common G2019S mutant. |

| >400 Kinases | Various | >1000 | Highly selective against a broad panel of kinases. |

Table 2: Cellular Activity of GNE-0439

| Assay | Cell Line | IC50 (nM) | Notes |

| pLRRK2 Ser935 | Human Whole Blood | 71 | Demonstrates cell permeability and target engagement in a physiological context. |

| pLRRK2 Ser935 | Rat Whole Blood | 23 | Potent inhibition in a preclinical species. |

Table 3: Pharmacokinetic Properties of GNE-7915 (A closely related LRRK2 inhibitor)

| Species | Parameter | Value | Units |

| Rat | CL (Intravenous) | 19 | mL/min/kg |

| Rat | Vss (Intravenous) | 2.1 | L/kg |

| Rat | Half-life (Intravenous) | 2.3 | h |

| Rat | F (Oral) | 100 | % |

| Rat | Cmax (Oral, 10 mg/kg) | 2110 | ng/mL |

| Rat | Tmax (Oral, 10 mg/kg) | 1.3 | h |

| Rat | AUC (Oral, 10 mg/kg) | 10200 | ng*h/mL |

Note: Detailed pharmacokinetic data for GNE-0439 is not publicly available. The data presented is for GNE-7915, a structurally related compound from the same discovery program, to provide an indication of the properties of this chemical series.

Experimental Protocols

1. LRRK2 TR-FRET Biochemical Assay

This assay quantitatively measures the inhibition of LRRK2 kinase activity.

-

Materials:

-

Recombinant LRRK2 (WT or G2019S)

-

LRRKtide peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

GNE-0439 or other test compounds

-

-

Procedure:

-

Prepare a serial dilution of GNE-0439 in DMSO.

-

In a 384-well plate, add 2.5 µL of 4x LRRK2 enzyme and 2.5 µL of 4x LRRKtide substrate.

-

Add 5 µL of 2x ATP to initiate the kinase reaction.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of TR-FRET detection reagents (e.g., antibody against phosphorylated substrate).

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

2. pLRRK2 Ser935 Cellular Assay (Western Blot)

This assay measures the phosphorylation of LRRK2 at Serine 935, a marker of target engagement in cells.

-

Materials:

-

Cells expressing LRRK2 (e.g., primary neurons or engineered cell lines)

-

GNE-0439 or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a serial dilution of GNE-0439 for 1-2 hours.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize pLRRK2 levels to total LRRK2 and the loading control.

-

Visualizations

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-0439.

Caption: Generalized workflow for the discovery of GNE-0439.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GNE-0439, a novel and selective inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have validated Nav1.7 as a critical target for pain therapeutics, as loss-of-function mutations lead to a congenital inability to experience pain[1]. GNE-0439 serves as a valuable research tool for investigating the physiological and pathological roles of Nav1.7.

Core Properties of GNE-0439

GNE-0439 is a potent and selective inhibitor of the Nav1.7 channel. It possesses a carboxylic acid group and binds to the fourth voltage-sensing domain (VSD4) of the channel, a distinct binding site from classic pore-blocking local anesthetics[1][2]. This mechanism of action contributes to its selectivity over other sodium channel subtypes, particularly the cardiac isoform Nav1.5[3].

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE-0439, facilitating a clear comparison of its potency and selectivity.

Table 1: Potency of GNE-0439 on Wild-Type and Mutant Nav1.7 Channels

| Channel | Assay Type | IC50 (µM) | Confidence Interval (95%) | Reference |

| Nav1.7 (Wild-Type) | Electrophysiology | 0.34 | 0.29–0.73 | [3] |

| Nav1.7 (N1742K Mutant) | Membrane Potential | 0.37 | 0.46–0.76 | [3] |

| Nav1.7 (R1608A Mutant) | Electrophysiology | >50 | N/A | [4] |

Table 2: Selectivity Profile of GNE-0439

| Channel Subtype | Assay Type | IC50 (µM) | Confidence Interval (95%) | Selectivity (fold vs. Nav1.7) | Reference |

| Nav1.5 | Electrophysiology | 38.3 | 21.43–70.92 | ~113 | [3] |

Mechanism of Action

GNE-0439 exerts its inhibitory effect by binding to the VSD4 of the Nav1.7 channel. This interaction stabilizes a non-conducting state of the channel, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. The mutation of a key arginine residue (R1608A) in the S4 segment of VSD4 significantly reduces the potency of GNE-0439, confirming its binding to this domain[3].

Caption: Mechanism of GNE-0439 action on the Nav1.7 channel.

Experimental Protocols

Detailed methodologies for key experiments used to characterize GNE-0439 are provided below. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the function of ion channels. It allows for the precise control of the cell's membrane potential and the recording of ionic currents through the channel.

Caption: Generalized workflow for a whole-cell patch-clamp experiment.

Detailed Methodology:

-

Cell Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Plate cells onto glass coverslips in 35 mm dishes one to two days before the experiment to achieve 50-70% confluency.

-

-

Solutions:

-

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the intracellular solution.

-

Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing the whole-cell configuration.

-

Hold the cell at a membrane potential of -120 mV.

-

To measure Nav1.7 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 20 ms)[6].

-

Record baseline currents in the extracellular solution.

-

Perfuse the cell with the extracellular solution containing varying concentrations of GNE-0439.

-

Record the inhibited currents at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the concentration of GNE-0439.

-

Fit the data with the Hill equation to determine the IC50 value.

-

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in the membrane potential of a population of cells in response to channel activation and inhibition. It is a valuable tool for screening large compound libraries.

Caption: Generalized workflow for a fluorescence-based membrane potential assay.

Detailed Methodology:

-

Cell Preparation:

-

Seed HEK293 cells stably expressing Nav1.7 (or the N1742K mutant for enhanced sensitivity to certain activators) into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay[2].

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)[7].

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C in the dark[7].

-

-

Compound Addition and Channel Activation:

-

Prepare serial dilutions of GNE-0439 in the assay buffer.

-

Using a robotic liquid handler or multichannel pipette, add the GNE-0439 dilutions to the appropriate wells.

-

Incubate for a short period (e.g., 3 minutes) to allow the compound to bind to the channels[1].

-

Prepare a solution of a Nav1.7 activator. For wild-type Nav1.7, veratridine (e.g., 100 µM) can be used[1]. For the N1742K mutant, 1KαPMTX (a scorpion toxin) can be used to elicit a robust signal[1].

-

Place the plate in a fluorescence imaging plate reader (FLIPR).

-

-

Fluorescence Measurement and Data Analysis:

-

Establish a baseline fluorescence reading for each well.

-

Inject the activator into the wells and immediately begin recording the fluorescence signal over time. An increase in fluorescence corresponds to membrane depolarization.

-

The inhibitory effect of GNE-0439 is observed as a reduction in the fluorescence signal change upon activator addition.

-

Calculate the percentage of inhibition for each GNE-0439 concentration relative to control wells (activator only).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Conclusion

GNE-0439 is a well-characterized, potent, and selective inhibitor of Nav1.7 that acts via a distinct mechanism involving the VSD4. Its properties make it an invaluable probe for elucidating the role of Nav1.7 in pain signaling and for the preclinical validation of Nav1.7 as a therapeutic target. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize GNE-0439 in their own investigations into the function and pharmacology of this critical ion channel.

References

- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.fsu.edu [bio.fsu.edu]

- 6. Making sure you're not a bot! [nanion.de]

- 7. moleculardevices.com [moleculardevices.com]

In Vitro Characterization of GNE-0439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0439 is a novel, potent, and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel has garnered significant interest as a therapeutic target for the treatment of pain due to its critical role in nociception, as evidenced by human genetic studies.[1][2] GNE-0439 represents a promising therapeutic candidate due to its high selectivity for Nav1.7 over other sodium channel subtypes, particularly the cardiac isoform Nav1.5, thereby suggesting a favorable safety profile.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of GNE-0439, including its inhibitory potency, mechanism of action, and the experimental protocols utilized for its evaluation.

Data Presentation: Inhibitory Profile of GNE-0439

The inhibitory activity of GNE-0439 has been quantified against wild-type and mutant Nav channels to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Channel | IC50 (µM) | 95% Confidence Interval (µM) | Assay Type |

| Human Nav1.7 (Wild-Type) | 0.34 | 0.29–0.73 | Electrophysiology[2][3] |

| Human Nav1.5 (Wild-Type) | 38.3 | 21.43–70.92 | Electrophysiology[2][3] |

| Human Nav1.7 (N1742K Mutant) | 0.37 | 0.46–0.76 | Membrane Potential Assay[2][3] |

| Human Nav1.7 (R1608A Mutant) | >50 (41.0 ± 12.8% inhibition at 66 µM) | N/A | Electrophysiology[1][2] |

Mechanism of Action: A VSD4-Targeting Inhibitor

GNE-0439 exhibits a distinct mechanism of action compared to traditional pore-blocking sodium channel inhibitors.[4][5] It binds to the voltage-sensing domain of the fourth homologous domain (VSD4) of the Nav1.7 channel.[2][3] This was elucidated through mutagenesis studies. The N1742K mutation, located in the channel pore, did not significantly alter the inhibitory potency of GNE-0439, indicating that the compound does not bind to this site.[2][3] Conversely, the R1608A mutation within the S4 segment of VSD4 dramatically reduced the inhibitory activity of GNE-0439, strongly suggesting that its binding site is located within this domain.[2][3] GNE-0439 possesses a carboxylic acid group which is thought to form an electrostatic interaction with a charged residue in the VSD4, a characteristic that distinguishes it from other known VSD4 binders like arylsulfonamides.[2][3]

Experimental Protocols

The in vitro characterization of GNE-0439 relies on two key experimental methodologies: automated patch-clamp electrophysiology and fluorescence-based membrane potential assays.

Automated Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel function and is considered the gold standard for characterizing ion channel modulators.[6] High-throughput automated patch-clamp systems, such as the SyncroPatch 768PE, are utilized to assess the potency and selectivity of compounds like GNE-0439.[7][8][9]

Objective: To determine the concentration-dependent inhibition of Nav1.7 and Nav1.5 channels by GNE-0439.

Materials:

-

HEK-293 cells stably expressing human Nav1.7 or Nav1.5.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

External recording solution (containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH).

-

Internal recording solution (containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

-

GNE-0439 stock solution in DMSO.

-

SyncroPatch 768PE instrument and associated consumables (e.g., NPC-384 patch clamp chips).

Procedure:

-

Cell Preparation: Culture HEK-293 cells expressing the target channel to ~80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in the external recording solution at a density of approximately 5 x 10^6 cells/mL.

-

Compound Preparation: Prepare serial dilutions of GNE-0439 in the external recording solution from the DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Instrument Setup: Prime the SyncroPatch 768PE fluidics with the external and internal recording solutions. Load the cell suspension and compound plate into the instrument.

-

Patch-Clamp Protocol:

-

Cells are captured on the patch clamp chip, and whole-cell patch-clamp configuration is established.

-

A two-state voltage protocol is employed to assess the compound's effect on the channel in both the resting and inactivated states.[7]

-

The holding potential is set to -120 mV.[7]

-

To elicit currents from the closed (resting) state, a depolarizing pulse to -10 mV for 20 ms is applied.[7]

-

To assess the effect on the inactivated state, the membrane is held at a depolarizing potential (e.g., -40 mV) for several seconds before a brief repolarization to -120 mV, followed by a test pulse to -10 mV.[7]

-

This protocol is repeated at regular intervals (e.g., every 10 seconds).[7]

-

-

Data Acquisition and Analysis:

-

Record the peak sodium current in response to the test pulses before and after the application of GNE-0439 at various concentrations.

-

The percentage of inhibition is calculated for each concentration.

-

Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence-Based Membrane Potential Assay

This high-throughput screening method uses voltage-sensitive fluorescent dyes to indirectly measure ion channel activity.[6] It is particularly useful for primary screening campaigns and for characterizing compounds under specific assay conditions.[5]

Objective: To assess the inhibitory activity of GNE-0439 on Nav1.7 channels, particularly mutant forms, in a high-throughput format.

Materials:

-

HEK-293 cells stably expressing the Nav1.7 channel of interest (e.g., wild-type or N1742K mutant).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

-

Nav channel activator (e.g., veratridine or a scorpion toxin derivative like 1KαPMTX for VSD4-targeting assays).[3][5]

-

GNE-0439 stock solution in DMSO.

-

Fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

-

Cell Plating: Seed the cells into the microplates at an optimized density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the membrane potential dye dissolved in the assay buffer to each well. Incubate the plate at room temperature in the dark for a specified time (e.g., 30-60 minutes).

-

Compound Addition: Add GNE-0439 at various concentrations to the wells and incubate for a short period (e.g., 3-5 minutes).[10]

-

Signal Measurement:

-

Place the microplate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the channel activator to all wells to induce membrane depolarization and a corresponding change in fluorescence.

-

Record the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence upon activator addition is indicative of channel activity.

-

Calculate the percentage of inhibition of the activator-induced signal by GNE-0439 at each concentration.

-

Generate a concentration-response curve and determine the IC50 value.

-

Mandatory Visualizations

Caption: GNE-0439 binds to VSD4 of Nav1.7, inhibiting channel gating and sodium influx.

Caption: Workflow for the fluorescence-based membrane potential assay.

References

- 1. Visualising inhibition of the Nav1.7 pain channel [esrf.fr]

- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

The Cellular Effects of GNE-0439 on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7, on sensory neurons. The information presented herein is intended to support research and drug development efforts targeting neuropathic pain and other sensory neuron-related disorders.

Core Mechanism of Action: Selective Inhibition of Nav1.7

GNE-0439 is a potent and selective inhibitor of the Nav1.7 sodium channel, a key player in the transmission of pain signals in peripheral sensory neurons. Its mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, a site distinct from the channel pore targeted by many non-selective sodium channel blockers. This interaction allosterically modulates channel function, leading to its inhibition.

Quantitative Inhibition Data

The inhibitory activity of GNE-0439 on Nav1.7 and its selectivity over other sodium channel subtypes have been quantified using electrophysiological and membrane potential assays.

| Target Channel | Assay Type | IC50 (µM) | Cell Line | Reference |

| Nav1.7 | Electrophysiology | 0.34 | HEK293 | [1] |

| Nav1.5 | Electrophysiology | 38.3 | HEK293 | [1] |

| Nav1.7 (N1742K Mutant) | Membrane Potential Assay | 0.37 | HEK293 | [1] |

Table 1: Inhibitory Potency and Selectivity of GNE-0439.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the cellular effects of GNE-0439 are outlined below. These represent standard protocols for assessing Nav1.7 channel function and inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through Nav1.7 channels in the cell membrane, providing a precise assessment of channel inhibition.

Objective: To determine the concentration-dependent inhibition of Nav1.7 sodium currents by GNE-0439.

Cell Preparation:

-

HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions (DMEM, 10% FBS, 37°C, 5% CO2).

-

For recording, cells are plated onto glass coverslips and allowed to adhere.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Voltage-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell membrane potential at -120 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) to elicit Nav1.7 currents.

-

Perfuse the cells with increasing concentrations of GNE-0439 in the external solution.

-

Record Nav1.7 currents at each concentration of GNE-0439.

-

Analyze the peak inward current at each voltage to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay indirectly measures Nav1.7 channel activity by detecting changes in membrane potential using fluorescent dyes. A mutant form of Nav1.7 (N1742K) is often used to enhance the assay window.

Objective: To screen for and characterize inhibitors of Nav1.7 in a high-throughput format.

Cell Preparation:

-

HEK293 cells stably expressing the Nav1.7 N1742K mutant are seeded into 96- or 384-well black-walled, clear-bottom plates.

Reagents:

-

Fluorescent Membrane Potential Dye: (e.g., FLIPR Membrane Potential Assay Kit).

-

Channel Activator: A specific activator that targets the VSD4, such as a scorpion toxin analog (e.g., 1KαPMTX), is used in assays designed to find VSD4 binders like GNE-0439. Veratridine is a more general activator used in conventional assays.[2]

Assay Protocol:

-

Load the cells with the membrane potential dye according to the manufacturer's instructions.

-

Add varying concentrations of GNE-0439 to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Add the channel activator to all wells to stimulate Nav1.7 channel opening and subsequent membrane depolarization.

-

Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

-

Calculate the percent inhibition of the activator-induced depolarization at each concentration of GNE-0439 to determine the IC50 value.

Cellular Effects on Sensory Neuron Function

Inhibition of Nav1.7 by GNE-0439 is expected to have significant effects on the excitability and function of sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.

Action Potential Firing

Nav1.7 channels play a crucial role in setting the threshold for action potential generation and in amplifying sub-threshold stimuli in sensory neurons. By inhibiting Nav1.7, GNE-0439 is predicted to:

-

Increase the threshold for action potential firing: A larger stimulus will be required to depolarize the neuron to the point of firing an action potential.

-

Reduce the frequency of action potential firing: In response to a sustained stimulus, the neuron will fire action potentials at a lower rate.

-

Decrease spontaneous firing: In pathological conditions where sensory neurons become hyperexcitable and fire spontaneously, GNE-0439 is expected to reduce this aberrant activity.

While specific quantitative data for GNE-0439's effect on these parameters are not publicly available, studies with other selective Nav1.7 inhibitors have demonstrated these effects in dorsal root ganglion (DRG) neurons.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: GNE-0439 inhibits Nav1.7, reducing pain signaling.

Caption: Workflow for electrophysiological analysis of GNE-0439.

Caption: Workflow for the membrane potential assay of GNE-0439.

Conclusion

GNE-0439 is a selective inhibitor of the Nav1.7 sodium channel that demonstrates potent activity in cellular assays. Its mechanism of action, targeting the VSD4 domain, offers a differentiated profile compared to traditional pore-blocking sodium channel inhibitors. The primary cellular effect of GNE-0439 in sensory neurons is the modulation of neuronal excitability, leading to a reduction in the generation and propagation of pain signals. The experimental protocols and data presented in this guide provide a foundational understanding for further research and development of GNE-0439 and other selective Nav1.7 inhibitors as potential therapeutics for pain.

References

Methodological & Application

GNE-0439: Application Notes and Protocols for In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0439 is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Human genetics have strongly implicated Nav1.7 as a key mediator of pain signaling, making it a promising therapeutic target for the development of new analgesics. GNE-0439 distinguishes itself through its unique mechanism of action, binding to the voltage-sensing domain 4 (VSD4) on the channel, outside of the pore.[1][4] This allosteric inhibition mechanism contributes to its high selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac channel Nav1.5.[1][4]

These application notes provide detailed protocols for the characterization of GNE-0439's inhibitory activity using in vitro electrophysiology techniques, specifically whole-cell patch-clamp recordings.

Data Presentation

Table 1: Inhibitory Potency of GNE-0439 on Nav Channel Subtypes

| Channel | Construct | Assay Type | Inhibitor | IC50 | Reference |

| Nav1.7 | Wild-Type | Electrophysiology | GNE-0439 | 0.34 µM | [4] |

| Nav1.5 | Wild-Type | Electrophysiology | GNE-0439 | 38.3 µM | [4] |

| Nav1.7 | N1742K Mutant | Membrane Potential Assay | GNE-0439 | 0.37 µM | [1][4] |

| Nav1.7 | R1608A Mutant | Electrophysiology | GNE-0439 | > 50 µM | [2] |

Note: The R1608A mutation in the S4 segment of VSD4 significantly reduces the potency of GNE-0439, supporting its binding to this domain.[4]

Signaling Pathway and Mechanism of Action

GNE-0439 acts as an allosteric inhibitor of the Nav1.7 channel. It binds to the fourth voltage-sensing domain (VSD4), a region of the channel responsible for detecting changes in membrane potential. By binding to VSD4, GNE-0439 is thought to stabilize the channel in a non-conducting state, thereby reducing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.

References

Application Note: GNE-0439 Solubility and Preparation for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidelines for the solubilization and application of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7, in cell-based experimental settings.

Introduction

GNE-0439 is a potent and selective inhibitor of the Nav1.7 sodium channel, a genetically validated target for the treatment of pain.[1] Gain-of-function mutations in the gene encoding Nav1.7 lead to severe pain syndromes, whereas loss-of-function mutations result in a congenital insensitivity to pain.[1] GNE-0439 binds to the fourth voltage-sensing domain (VSD4) of the channel, a distinct mechanism compared to many pore-blocking sodium channel inhibitors.[1] Its high selectivity over other sodium channel subtypes, such as the cardiac channel Nav1.5, makes it a valuable tool for pain research.[2][3] This note details its chemical properties, solubility characteristics, and a general protocol for its use in a cell-based membrane potential assay.

GNE-0439 Properties and Data

Quantitative data for GNE-0439 are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₁NO₃ | [4] |

| Molecular Weight | 345.48 g/mol | [4] |

| Primary Target | Voltage-Gated Sodium Channel Nav1.7 | [2][3] |

| Binding Site | Voltage-Sensing Domain 4 (VSD4) | [1] |

| IC₅₀ (Nav1.7) | 0.34 µM | [2][3] |

| IC₅₀ (Nav1.5) | 38.3 µM | [2][3] |

| IC₅₀ (N1742K mutant) | 0.37 µM | [2][3] |

Solubility and Solution Preparation

Proper solubilization and storage are critical for maintaining the activity and stability of GNE-0439.

3.1. Recommended Solvents and Storage

| Parameter | Recommendation | Notes |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock solution (e.g., 10-30 mM). |

| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months.[2] | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from moisture.[2] |

| Aqueous Solubility | Poor | Direct dissolution in aqueous buffers or cell culture media is not recommended. |

| Final Assay Concentration | ≤ 0.5% | The final concentration of DMSO in cell-based assays should be kept low to avoid solvent-induced cytotoxicity.[5] |

3.2. Protocol 1: Preparation of GNE-0439 Stock Solution (10 mM)

-

Weighing: Accurately weigh out the desired amount of GNE-0439 powder (Molecular Weight: 345.48). For 1 mL of a 10 mM stock, weigh 3.45 mg.

-

Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

-

Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved. Ensure no visible particulates remain.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -80°C for long-term use.[2]

Application in Cell-Based Assays

GNE-0439 is ideally suited for functional cell-based assays that measure changes in ion channel activity, such as membrane potential assays.

4.1. GNE-0439 Mechanism of Action

GNE-0439 selectively inhibits the Nav1.7 channel, preventing sodium ion influx and subsequent neuronal depolarization, which is a key step in the propagation of pain signals.

References

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GNE-0439, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The following sections offer quantitative data on its inhibitory activity, step-by-step experimental procedures for both electrophysiology and fluorescence-based assays, and diagrams illustrating the relevant biological pathways and experimental workflows.

Quantitative Data Summary

GNE-0439 exhibits high potency and selectivity for the human Nav1.7 channel. The following table summarizes its key inhibitory concentrations.

| Target | Parameter | Value (µM) | Assay Type | Notes |

| Human Nav1.7 | IC50 | 0.34[1][2][3] | Electrophysiology | Determined using automated patch-clamp electrophysiology.[2][3] |

| Human Nav1.5 | IC50 | 38.3[1][2][3] | Electrophysiology | Demonstrates over 100-fold selectivity for Nav1.7 over the cardiac isoform Nav1.5.[2][3] |

| Mutant hNav1.7 (N1742K) | IC50 | 0.37[2][3] | Membrane Potential Assay | Inhibition of a mutant channel used to enhance assay sensitivity. |

| Mutant hNav1.7 (R1608A) | % Inhibition | 41.0 ± 12.8% at 66 µM | Membrane Potential Assay | Reduced inhibition suggests the R1608 residue is involved in GNE-0439 binding.[2][3] |

Signaling Pathway and Mechanism of Action

Nav1.7 is a voltage-gated sodium channel crucial for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.[4][5] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[4][5] This genetic validation makes Nav1.7 a prime target for the development of novel analgesics.

GNE-0439 acts as a selective inhibitor of Nav1.7 by binding to the voltage-sensing domain 4 (VSD4) of the channel, a region distinct from the central pore targeted by many non-selective sodium channel blockers.[3] This interaction is thought to involve an electrostatic interaction with the R1608 residue within VSD4.

Caption: Role of Nav1.7 in pain signaling and its inhibition by GNE-0439.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for IC50 Determination

This protocol is adapted for a high-throughput automated patch-clamp system, such as the SyncroPatch 768PE, to determine the IC50 of GNE-0439 on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293 or CHO).

a. Cell Culture and Preparation:

-

Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.

-

Culture Medium: DMEM/F12 (1:1) supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., 10 µg/ml Blasticidin and 200 µg/ml Zeocin for some HEK293 lines).

-

Culture Conditions: 37°C with 5% CO2.

-

Induction of Expression (if applicable): For inducible cell lines, add 1 µg/ml Doxycycline and 3 mM Sodium Butyrate to the culture medium 24 hours prior to the experiment to induce Nav1.7 expression.

-

Cell Harvesting:

-

Wash cells with PBS.

-

Dissociate cells using Accutase.

-

Resuspend cells in a suitable external solution and centrifuge.

-

Resuspend the cell pellet in the external solution at a density of approximately 1 x 10^6 cells/mL.

-

b. Solutions:

-

Internal Solution (in mM): 10 NaCl, 110 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.

-

External Solution (in mM): 30 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES, 110 NMDG. Adjust pH to 7.4 with HCl.

c. Electrophysiology Protocol:

-

System Preparation: Prime the automated patch-clamp system with internal and external solutions according to the manufacturer's instructions.

-

Cell Loading: Load the prepared cell suspension into the system.

-

Seal Formation: Initiate the automated process of cell catching, sealing (aim for >500 MΩ seal resistance), and whole-cell formation.

-

Voltage Protocol:

-

Holding Potential: -120 mV.

-

Test Pulse: Apply a 20 ms depolarizing pulse to 0 mV to elicit Nav1.7 currents.

-

Pulse Frequency: Apply test pulses at 10 Hz.

-

-

Compound Application:

-

Prepare a serial dilution of GNE-0439 in the external solution. A typical concentration range would be from 0.01 µM to 100 µM.

-

Apply the different concentrations of GNE-0439 to the cells, allowing for a sufficient incubation time (e.g., 3-5 minutes) for the drug to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Record the peak inward sodium current at each GNE-0439 concentration.

-

Normalize the peak current at each concentration to the baseline current recorded before compound application.

-

Plot the normalized current as a function of the GNE-0439 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for IC50 determination using automated patch-clamp.

Fluorescent Membrane Potential Assay

This protocol describes a cell-based, high-throughput assay to measure the inhibitory effect of GNE-0439 on Nav1.7 activity using a membrane potential-sensitive dye. This assay is particularly useful for primary screening campaigns.

a. Materials:

-

Cell Line: HEK293 cells stably expressing human Nav1.7 (wild-type or N1742K mutant).

-

Assay Plate: 384-well black, clear-bottom microplates.

-

Reagents:

-

Membrane potential-sensitive dye kit (e.g., a FRET-based dye).

-

Nav1.7 activator (e.g., Veratridine for wild-type or 1KαPMTX for N1742K mutant).

-

GNE-0439.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

b. Assay Protocol:

-

Cell Plating: Seed the Nav1.7-expressing HEK293 cells into the 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the dye solution to each well.

-

Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

-

-

Compound Addition:

-

Prepare serial dilutions of GNE-0439 in the assay buffer.

-

Add the GNE-0439 dilutions to the appropriate wells of the assay plate. Include vehicle control (e.g., DMSO) and positive control (e.g., a known Nav1.7 blocker like Tetrodotoxin) wells.

-

Incubate the plate at room temperature for 3-5 minutes.

-

-

Signal Measurement:

-

Place the assay plate into a fluorescence plate reader (e.g., FLIPR).

-

Record a baseline fluorescence signal for approximately 20 seconds.

-

Add the Nav1.7 activator (e.g., 100 µM Veratridine) to all wells simultaneously using the plate reader's integrated fluidics.

-

Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full depolarization and any subsequent inhibition.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well after the addition of the activator.

-

Normalize the ΔF of the compound-treated wells to the ΔF of the vehicle control wells.

-

Plot the percentage of inhibition as a function of GNE-0439 concentration and determine the IC50 value.

-

Caption: Workflow for the fluorescent membrane potential assay.

Safety Precautions

GNE-0439 is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment.

References

Application Note: High-Throughput Electrophysiological Profiling of GNE-0439, a Novel Nav1.7 Inhibitor, Using Automated Patch-Clamp Systems

For Research Use Only.

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical regulators of neuronal excitability and have emerged as a key target in the development of novel analgesics.[1][2][3][4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][3] GNE-0439 is a novel, potent, and selective inhibitor of the Nav1.7 sodium channel.[1] This compound exhibits a unique mechanism of action, binding to the voltage-sensing domain 4 (VSD4) of the channel, outside of the pore.[5] This application note provides detailed protocols for the characterization of GNE-0439 using automated electrophysiology systems, enabling high-throughput screening and in-depth pharmacological profiling for researchers in drug discovery and neuroscience.

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE-0439, facilitating a clear comparison of its potency and selectivity.

Table 1: Inhibitory Potency of GNE-0439 on Nav Channel Subtypes

| Channel Subtype | IC50 (µM) | Assay Type | Reference |

| Human Nav1.7 | 0.34 | Automated Patch-Clamp | [1][5][6] |

| Human Nav1.5 | 38.3 | Automated Patch-Clamp | [1][5][6] |

| Human Nav1.7 (N1742K Mutant) | 0.37 | Membrane Potential Assay | [1][5][6] |

Table 2: Effect of GNE-0439 on Nav1.7 Mutant Channels

| Channel Mutant | GNE-0439 Concentration (µM) | % Inhibition | Significance | Reference |

| R1608A | 66 | 41.0 ± 12.8 | Greatly reduced potency, suggesting binding to VSD4 | [5][6] |

Signaling Pathway and Mechanism of Action

GNE-0439 exerts its inhibitory effect on Nav1.7 through a distinct allosteric mechanism. By binding to the VSD4, it modulates the channel's gating properties, leading to a reduction in sodium ion influx. This, in turn, dampens the generation and propagation of action potentials in nociceptive neurons, ultimately resulting in an analgesic effect.

Caption: Mechanism of action of GNE-0439 on the Nav1.7 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for testing GNE-0439 or other Nav1.7 inhibitors using an automated patch-clamp system.

Caption: General experimental workflow for automated patch-clamp analysis.

Experimental Protocols

This section provides detailed protocols for the characterization of GNE-0439 using automated patch-clamp electrophysiology. These protocols are based on established methods for studying Nav1.7 inhibitors and can be adapted for various automated patch-clamp platforms such as the SyncroPatch, Qube, or Patchliner.[6][7][8][9][10]

Cell Culture and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 (hNav1.7).

-

Culture Media: Standard culture medium appropriate for the chosen cell line (e.g., DMEM/F12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Harvesting:

-

Grow cells to 70-90% confluency.

-

Wash cells with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Dissociate cells using a gentle, non-enzymatic cell dissociation solution to ensure cell health and viability.

-

Resuspend the cells in the appropriate extracellular solution at a concentration of 0.5-1 x 10^6 cells/mL.[11]

-

Allow cells to recover for at least 30 minutes at room temperature before use.

-

Solutions

-

Intracellular Solution (ICS) (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[12]

-

Extracellular Solution (ECS) (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

-

Compound Preparation: Prepare a stock solution of GNE-0439 in DMSO. Serially dilute the stock solution in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

Automated Patch-Clamp Protocol

-

System: This protocol is a general guideline and may need optimization for specific automated patch-clamp systems.

-

Chip Type: Use appropriate single- or multi-hole chips for the chosen system.

-

Cell Application: Follow the manufacturer's instructions for cell application and sealing. Aim for seal resistances >500 MΩ.[7]

-

Voltage Protocol for IC50 Determination:

-

Holding Potential: -120 mV.

-

Test Pulse: Depolarize to 0 mV for 20 ms to elicit Nav1.7 currents.

-

Pulse Frequency: Apply the test pulse every 10-20 seconds to allow for channel recovery.

-

Baseline: Record a stable baseline current for at least 3-5 pulses before compound application.

-

Compound Application: Apply increasing concentrations of GNE-0439, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

-

Washout: If desired, perform a washout with the extracellular solution to assess the reversibility of the block.

-

-

Voltage Protocol for State-Dependence: To assess the state-dependent inhibition of GNE-0439, a two-pulse protocol can be employed.[13]

-

Holding Potential: -120 mV.

-

Conditioning Pulse: Apply a depolarizing prepulse to a voltage that induces channel inactivation (e.g., -40 mV for 500 ms).

-

Test Pulse: Immediately following the conditioning pulse, apply a test pulse to 0 mV for 20 ms.

-

Compare the inhibition of the peak current with and without the conditioning pulse to determine the preference for the inactivated state.

-

Data Analysis

-

Quality Control: Exclude recordings with unstable seal resistance, low current amplitude (<200 pA), or excessive rundown.

-

Current Measurement: Measure the peak inward current for each test pulse.

-

IC50 Calculation:

-

Normalize the peak current at each GNE-0439 concentration to the baseline current.

-

Plot the normalized current as a function of the compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

-

Statistical Analysis: Perform statistical analysis to determine the significance of the observed effects.

Conclusion

GNE-0439 is a potent and selective inhibitor of Nav1.7 with a unique mechanism of action. The protocols outlined in this application note provide a robust framework for the high-throughput characterization of GNE-0439 and other Nav1.7 modulators using automated electrophysiology systems. These methods enable the efficient generation of high-quality, reproducible data essential for advancing pain research and drug discovery.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 9. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of GNE-0439

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and protocols for the in vivo administration of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Overview of GNE-0439

GNE-0439 is a potent and selective inhibitor of Nav1.7, a sodium channel that plays a crucial role in pain signaling. Due to its selectivity, GNE-0439 is a valuable tool for investigating the role of Nav1.7 in various pain states and holds potential as a therapeutic agent for the treatment of chronic pain.

Mechanism of Action: GNE-0439 exerts its effects by binding to the Nav1.7 channel and inhibiting the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nociceptive neurons.

In Vivo Administration and Dosing Protocols

Published literature indicates that GNE-0439 has been successfully administered in vivo to rodent models of pain. The primary route of administration described is intraperitoneal (i.p.) injection.

Vehicle Formulations

Several vehicle formulations have been reported for the solubilization of GNE-0439 for in vivo use. The choice of vehicle will depend on the desired route of administration and the required concentration.

Table 1: GNE-0439 Vehicle Formulations

| Formulation No. | Components | Solubility | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | Suitable for various parenteral routes. |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL | Cyclodextrin-based formulation can improve solubility and stability. |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL | Suitable for subcutaneous or intramuscular injections, potentially providing sustained release. |

Reported In Vivo Dosing and Efficacy

A review of preclinical studies indicates that intraperitoneal injection of GNE-0439 has been shown to be effective in a mouse model of spinal cord injury (SCI). Specifically, its administration significantly alleviated mechanical allodynia, a key symptom of neuropathic pain. While the review highlights the efficacy of GNE-0439, the specific dosage and frequency of administration from the original study are not detailed in the publicly available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental paradigm.

Experimental Protocols

The following are generalized protocols for the preparation of GNE-0439 formulations and their administration. Researchers should adapt these protocols to their specific experimental needs.

Preparation of GNE-0439 for Intraperitoneal Injection

Materials:

-

GNE-0439 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Protocol (using Formulation 1 as an example):

-

Weigh the required amount of GNE-0439 powder in a sterile vial.

-

Add DMSO to the vial to dissolve the GNE-0439. Vortex or sonicate briefly if necessary to ensure complete dissolution. This will create a stock solution.

-

In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in the appropriate ratios (40:5:45).

-

Add the GNE-0439 stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be 10%.

-

Vortex the final solution thoroughly to ensure homogeneity.

-

Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.

-

The solution should be prepared fresh on the day of the experiment.

Animal Model and Administration

The following is a general workflow for an in vivo efficacy study using a rodent model of neuropathic pain.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of GNE-0439.

Signaling Pathway

GNE-0439 targets the Nav1.7 sodium channel, which is a key component of the pain signaling pathway in peripheral sensory neurons.

Application Notes and Protocols: GNE-0439 in Membrane Potential Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0439 is a novel, potent, and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel is a genetically validated target for pain, as loss-of-function mutations lead to a congenital insensitivity to pain, while gain-of-function mutations result in excessive pain syndromes. GNE-0439's unique mechanism of action and selectivity make it a valuable tool for studying Nav1.7 function and for the development of novel analgesics. These application notes provide detailed information on the use of GNE-0439 in membrane potential assays, a key method for identifying and characterizing Nav1.7 inhibitors.

Mechanism of Action

GNE-0439 exhibits a unique inhibitory mechanism by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, a site located outside of the channel pore.[1][2] This is distinct from many known sodium channel blockers that physically occlude the pore. The binding of GNE-0439 to VSD4 is thought to stabilize the channel in a non-conducting state. Evidence for this binding site is supported by mutagenesis studies, where a mutation in the S4 segment of VSD4 (R1608A) significantly reduced the inhibitory potency of GNE-0439.[2]

References

GNE-0439: Application Notes and Protocols for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0439 is a novel and potent selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a genetically validated target for pain, as gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to perceive pain.[4][5] GNE-0439 was identified through a mechanism-specific high-throughput screening (HTS) assay designed to overcome the limitations of traditional screening methods, which often fail to identify selective, non-pore binding inhibitors.[6][7] This document provides detailed application notes and protocols for utilizing GNE-0439 in HTS assays, focusing on the validated membrane potential assay that led to its discovery.

GNE-0439 exhibits high selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac channel Nav1.5.[1][2][6] Its unique mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, outside of the channel pore.[1][6][7] This non-pore binding site of action contributes to its selectivity and makes it a valuable tool for studying Nav1.7 function and for the development of novel analgesics.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GNE-0439

| Target | Assay Type | Activator | IC50 (µM) | Reference(s) |

| Human Nav1.7 | Electrophysiology | - | 0.34 | [6][7] |

| Human Nav1.5 | Electrophysiology | - | 38.3 | [6][7] |

| Human Nav1.7 (N1742K mutant) | Membrane Potential Assay | 1KαPMTX | 0.37 | [1][6] |

| Human Nav1.7 (R1608A mutant) | Electrophysiology | - | >50 (41% inhibition at 66 µM) | [2][6] |

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling Pathway in Nociception

Nav1.7 channels are highly expressed in peripheral sensory neurons, where they play a crucial role in setting the threshold for action potential generation in response to noxious stimuli.[4] As "threshold" channels, they amplify small depolarizations, bringing the neuron closer to its firing threshold. Inhibition of Nav1.7 by compounds like GNE-0439 raises this threshold, making the neuron less likely to fire an action potential in response to a painful stimulus, thereby producing an analgesic effect.

Caption: Role of Nav1.7 in pain signaling and inhibition by GNE-0439.

High-Throughput Screening Workflow for GNE-0439

The HTS assay for identifying Nav1.7 inhibitors like GNE-0439 utilizes a cell-based membrane potential assay. A stable cell line expressing a mutant form of Nav1.7 (N1742K) is used. This mutation reduces the channel's affinity for pore-blocking compounds, thus enriching for inhibitors with other mechanisms of action. The channel is activated by a specific VSD4-binding activator, 1KαPMTX, and changes in membrane potential are measured using a fluorescent dye in a Fluorescence Imaging Plate Reader (FLIPR).

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]

- 5. hek293.com [hek293.com]

- 6. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 7. Cell-based assays using the fluorometric imaging plate reader (FLIPR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

GNE-0439 Technical Support Center: Troubleshooting Aqueous Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-0439, a selective inhibitor of the Nav1.7 sodium channel. The focus of this guide is to address common issues related to the solubility of GNE-0439 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is GNE-0439 and what is its mechanism of action?

GNE-0439 is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel is a key player in pain signaling pathways, and its inhibition is a promising strategy for the development of new analgesics. GNE-0439 possesses a carboxylic acid group and is thought to bind to the voltage sensor domain 4 (VSD4) of the Nav1.7 channel, thereby blocking the influx of sodium ions that is necessary for the initiation and propagation of action potentials in pain-sensing neurons.[2]

Q2: I am having trouble dissolving GNE-0439 in my aqueous buffer (e.g., PBS, Tris). Why is this happening?

GNE-0439 has low intrinsic aqueous solubility. This is a common characteristic for many small molecule inhibitors. The presence of a carboxylic acid group in its structure suggests that its solubility is highly dependent on the pH of the solution. At neutral or acidic pH, the carboxylic acid group will be protonated, making the molecule less polar and therefore less soluble in aqueous solutions.

Q3: What is the recommended solvent for making a stock solution of GNE-0439?

The recommended solvent for preparing a high-concentration stock solution of GNE-0439 is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, and stock solutions can be prepared at concentrations up to 130 mg/mL (376.29 mM) with the aid of ultrasonication.[2]

Q4: How can I improve the solubility of GNE-0439 in my aqueous experimental buffer?

Several strategies can be employed to improve the aqueous solubility of GNE-0439 for your in vitro assays:

-

pH Adjustment: Since GNE-0439 has a carboxylic acid moiety, increasing the pH of your buffer to a mildly basic range (e.g., pH 7.5-8.5) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. It is recommended to test a range of pH values to find the optimal condition for your experiment that does not compromise the biological activity of your system.

-

Use of Co-solvents: Although high concentrations of organic co-solvents can be detrimental to cellular assays, using a small percentage (e.g., 0.1-1%) of DMSO in your final working solution can help maintain the solubility of GNE-0439.

-

Employing Excipients: For more challenging solubility issues, consider the use of solubilizing agents. Based on in vivo formulation protocols, excipients such as PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) have been used to successfully dissolve GNE-0439.[3] These can be tested at low concentrations in your in vitro setup.

Q5: Is there any quantitative data on the solubility of GNE-0439 in common aqueous buffers?

Publicly available literature does not provide specific quantitative solubility data for GNE-0439 in standard aqueous buffers like Phosphate Buffered Saline (PBS) or Tris. The provided data primarily focuses on its solubility in DMSO and in complex formulations for in vivo studies. Therefore, it is recommended that researchers determine the solubility in their specific experimental buffer.

Quantitative Solubility Data

While specific data in aqueous buffers is limited, the following table summarizes the known solubility information for GNE-0439.

| Solvent/Formulation | Concentration | Notes |

| DMSO | 10 mM | - |

| DMSO | 130 mg/mL (376.29 mM) | Requires ultrasonication. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL (9.41 mM) | Clear solution, saturation unknown.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL (9.41 mM) | Clear solution, saturation unknown.[3] |

| 10% DMSO, 90% Corn oil | ≥ 3.25 mg/mL (9.41 mM) | Clear solution, saturation unknown.[3] |

Experimental Protocols

Protocol 1: Preparation of GNE-0439 Stock Solution in DMSO

-

Weigh the desired amount of GNE-0439 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex the solution vigorously.

-

If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Testing GNE-0439 Solubility in an Aqueous Buffer

This protocol is a general guideline for determining the kinetic solubility of GNE-0439 in your buffer of choice.

-

Prepare a series of dilutions of your GNE-0439 DMSO stock solution.

-

In a clear 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Add a small volume of each GNE-0439 dilution to the wells containing the buffer, ensuring the final DMSO concentration is low and consistent across all wells (e.g., 1%).

-

Mix the solutions well by gentle pipetting or shaking.

-

Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

-

For a more quantitative assessment, the absorbance of the plate can be read on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering from any precipitate.

Visualizations

References

Optimizing GNE-0439 Concentration for Specific Cell Types: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of GNE-0439, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This guide is designed to address specific issues that may be encountered during in vitro cell-based assays.

Introduction to GNE-0439